4-(Diphenylmethyl)piperazin-1-amine
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Overview
Description
4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol . It is also known by its IUPAC name, 4-benzhydryl-1-piperazinamine . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
The synthesis of 4-(Diphenylmethyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .
Chemical Reactions Analysis
4-(Diphenylmethyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization to form piperazinopyrrolidinones.
Scientific Research Applications
4-(Diphenylmethyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction can modulate various neurological processes, making it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
4-(Diphenylmethyl)piperazin-1-amine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Properties
IUPAC Name |
4-benzhydrylpiperazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWWFHROBPSSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368878 |
Source
|
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-31-3 |
Source
|
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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